Cas no 930478-88-9 (N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide)

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide structure
930478-88-9 structure
Nome del prodotto:N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
Numero CAS:930478-88-9
MF:C16H12ClN3O
MW:297.738982200623
CID:4720253
PubChem ID:8316391

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(3-chloro-2-methylphenyl)quinoxaline-2-carboxamide
    • 4i
    • BDBM50417141
    • BC600804
    • Z73233090
    • N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide
    • N-(3-Chloro-2-methylphenyl)-2-quinoxalinecarboxamide (ACI)
    • BCP33037
    • EN300-18336829
    • 930478-88-9
    • HY-131954
    • TS-09801
    • AKOS028113463
    • 5-HT3 antagonist 4i; 5-HT3 antagonist4i
    • CHEMBL1269981
    • G62969
    • CS-0144646
    • 5-HT3 antagonist-4i
    • EX-A7268
    • DA-70209
    • 5-HT3 antagonist 4
    • N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
    • Inchi: 1S/C16H12ClN3O/c1-10-11(17)5-4-8-12(10)20-16(21)15-9-18-13-6-2-3-7-14(13)19-15/h2-9H,1H3,(H,20,21)
    • Chiave InChI: SCIBFCFFUQXLCN-UHFFFAOYSA-N
    • Sorrisi: ClC1=CC=CC(=C1C)NC(C1=CN=C2C=CC=CC2=N1)=O

Proprietà calcolate

  • Massa esatta: 297.0668897g/mol
  • Massa monoisotopica: 297.0668897g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 379
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.9
  • XLogP3: 3.4

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8438-5 mg
4i
930478-88-9 99.25%
5mg
¥2925.00 2022-04-26
Enamine
EN300-18336829-1g
930478-88-9 90%
1g
$485.0 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8438-10mg
4i
930478-88-9 99.25%
10mg
¥ 4388 2023-09-08
Enamine
EN300-18336829-0.1g
930478-88-9 90%
0.1g
$427.0 2023-09-19
1PlusChem
1P01V4SM-50mg
4i
930478-88-9 99%
50mg
$1060.00 2024-04-20
Enamine
EN300-18336829-5g
930478-88-9 90%
5g
$1406.0 2023-09-19
1PlusChem
1P01V4SM-25mg
4i
930478-88-9 99%
25mg
$624.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8438-50mg
4i
930478-88-9 99.25%
50mg
¥ 11461 2023-09-08
1PlusChem
1P01V4SM-100mg
4i
930478-88-9 99%
100mg
$1801.00 2024-04-20
Aaron
AR01V50Y-10mg
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
930478-88-9 99%
10mg
$376.00 2025-02-11

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 5 h, rt
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
Riferimento
Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice
Gupta, Deepali; Radhakrishnan, Mahesh; Kurhe, Yeshwant, Steroids, 2015, 96, 95-102

Synthetic Routes 2

Condizioni di reazione
Riferimento
Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models
Gupta, Deepali; Radhakrishnan, Mahesh; Thangaraj, Devadoss; Kurhe, Yeshwant, European Journal of Pharmacology, 2014, 735, 59-67

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 5 h, rt
Riferimento
Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression
Mahesh, Radhakrishnan; Devadoss, Thangaraj; Pandey, Dilip Kumar; Bhatt, Shvetank; Yadav, Shushil Kumar, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Water ;  1 h, 110 °C
Riferimento
Isocyanide Heterodimerization-Triggered Three-Component Reaction: Diversity-Oriented Synthesis of Quinoxalines
Bao, Lan; Li, Min; Zhang, Lianshun; Xue, Yating; Dong, Jinhuan; et al, Organic Letters, 2023, 25(13), 2366-2371

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Raw materials

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Preparation Products

Fornitori consigliati
atkchemica
(CAS:930478-88-9)N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
CL1216
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:930478-88-9)N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
A1241268
Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):192/288/544/926/1573